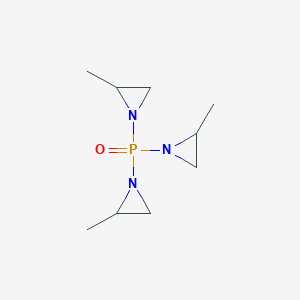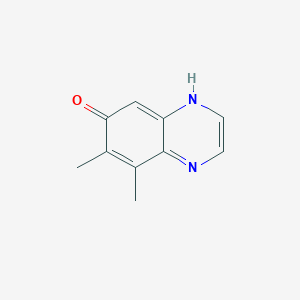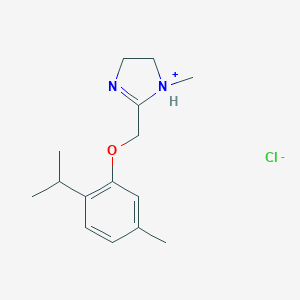
Metepa
Übersicht
Beschreibung
Metepa is a chemosterilant, which has the capability to restrict ovarian development . It can also result in carcinogenesis, particularly the formation of teratomas . It is sometimes used as a rocket propellant .
Physical And Chemical Properties Analysis
Metepa is described as an amber liquid . Unfortunately, the sources I found do not provide more detailed information about its physical and chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemosterilant for Pink Bollworms
Metepa has been used as a chemosterilant for adult female Pink Bollworms . In laboratory tests, females treated with 30-60 µg of technical metepa applied topically compared equally with untreated females in mating with males . However, in field-cage tests, females treated with 45 µg of metepa controlled only 58% of the population, indicating that they were not fully competitive .
Egg Viability and Longevity of Japanese Beetles
Laboratory studies have shown that the topical application of Metepa to adults of the Japanese beetle, Popillia japonica Newman, at dosages between 1.58 and 50 µg resulted in varying levels of egg infertility . Metepa was found to be the least effective sterilizing agent compared to Tepa and Apholate .
Chemosterilant for Spruce Budworm
Metepa has also been used as a chemosterilant for the adult male Spruce Budworm, Choristoneura fumiferana . The topical application of Metepa on the 4th, 5th, and 6th larval stages and pupa of male Choristoneura fumiferana resulted in high mortality .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-bis(2-methylaziridin-1-yl)phosphoryl-2-methylaziridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N3OP/c1-7-4-10(7)14(13,11-5-8(11)2)12-6-9(12)3/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUYXHYHTTVPRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN1P(=O)(N2CC2C)N3CC3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N3OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020815 | |
| Record name | Metepa | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Metepa | |
CAS RN |
57-39-6 | |
| Record name | Metepa | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metepa | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METEPA | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54054 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aziridine, 1,1',1''-phosphinylidynetris[2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Metepa | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(2-methylaziridin-1-yl)phosphine oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.296 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METEPA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PB481H025 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of tris [1-(2-methyl) aziridinyl] phosphine oxide (Metepa) as a chemosterilant?
A1: Metepa is an alkylating agent. [] This means it acts by binding to and damaging DNA, primarily in rapidly dividing cells like those found in insect reproductive organs. [, ] This damage disrupts DNA replication and cell division, leading to sterility. [, ]
Q2: How does Metepa affect insect reproduction?
A2: Metepa primarily targets reproductive cells in insects, leading to various effects depending on the species, life stage treated, and concentration used. These effects can include:
- Reduced egg production: Metepa can significantly reduce the number of eggs laid by treated females. [, , , , , , ]
- Decreased egg viability: Eggs laid by treated insects often exhibit reduced hatchability due to damaged genetic material. [, , , , , , , , ]
- Inhibition of sperm development: Metepa can impair sperm development in males, leading to sterility. [, , , ]
- Developmental abnormalities: In some cases, exposure to Metepa can cause developmental abnormalities in eggs, larvae, or pupae. [, ]
Q3: Is the sterilizing effect of Metepa reversible in insects?
A3: Research suggests that the sterilizing effects of Metepa are generally permanent in insects. [, ]
Q4: What is the molecular formula and weight of Metepa?
A4: Unfortunately, the provided research abstracts do not explicitly mention the molecular formula and weight of Metepa. This information would be readily available in comprehensive chemistry databases or resources like PubChem.
Q5: How does the formulation of Metepa affect its efficacy?
A5: The efficacy of Metepa is influenced by its formulation and application method. For instance, incorporating Metepa into granular sugar baits has proven more effective than topical applications or residual surface treatments. [] The inclusion of a humectant like glycerin in baits or on treated strings also improves its performance. []
Q6: How stable is Metepa in different environmental conditions?
A6: The stability of Metepa varies depending on environmental factors and formulation. For example, Metepa residues on glass surfaces remained effective for up to 30 days, while residues of a similar compound, Tepa, showed reduced effectiveness over time. [] This suggests that Metepa may have some persistence in the environment.
Q7: How do structural differences between Metepa and similar chemosterilants like Tepa or Apholate affect their activity?
A7: Research indicates that slight structural differences between chemosterilants like Tepa, Apholate, and Metepa can significantly impact their sterilizing efficacy and toxicity. For instance, Tepa has been found to be more effective than Apholate and Metepa in sterilizing house flies, both in terms of the concentration required and the speed of action. [, ]
Q8: What are the known toxic effects of Metepa on mammals?
A8: Studies on rats have shown that Metepa primarily affects rapidly dividing cells. [] Oral administration of Metepa to rats caused:
- Testicular atrophy: This was observed at higher doses and was a significant effect in males. [, ]
- Bone marrow suppression: Metepa affected bone marrow function, impacting blood cell production. []
- Growth suppression: Reduced growth rate was observed in rats receiving higher doses of Metepa. []
Q9: How is the efficacy of Metepa assessed in laboratory settings?
A9: Various laboratory methods are used to assess the efficacy of Metepa, including:
- Topical application: Applying Metepa directly to insects in different developmental stages. [, , , , , , ]
- Incorporation into the diet: Mixing Metepa with the insect's food source to allow ingestion. [, , , , , , , ]
- Residual exposure: Exposing insects to surfaces treated with Metepa residues. [, , , ]
- Assessing egg viability: Examining the hatchability of eggs laid by treated insects to determine sterility levels. [, , , , , , , , , , , ]
Q10: Are there other chemosterilants being investigated as potential alternatives to Metepa?
A11: Yes, several other chemosterilants have been studied for insect control, including Tepa, Apholate, Hempa, and various aziridine derivatives. [, , , , , , , , , , , , , , , ] The choice of chemosterilant depends on factors like target species, efficacy, toxicity, environmental impact, and cost.
Q11: When did research on Metepa as a potential insect chemosterilant begin?
A12: While this specific question cannot be answered with the provided abstracts, it is clear that research on Metepa and other chemosterilants for insect control was active in the mid-20th century. Several of the provided papers are from the 1960s and 1970s, suggesting this period was crucial for exploring these compounds' potential. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanoic acid](/img/structure/B8316.png)

![7-[2-(Methylamino)ethyl]-1,3-benzothiazole-2,4-diol](/img/structure/B8319.png)









